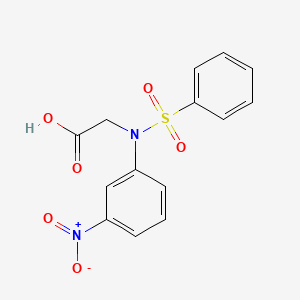

N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine

Description

Evolution of Sulfonamide Glycine Derivatives in Scientific Literature

Sulfonamide glycine derivatives emerged as a critical area of study following the discovery of sulfa drugs in the early 20th century. The sulfonamide functional group (–SO₂–NH–) became a cornerstone in medicinal chemistry due to its versatility in forming hydrogen bonds and interacting with biological targets. Glycine, the simplest amino acid, was later incorporated into sulfonamide scaffolds to enhance solubility and bioactivity. Early synthetic methods relied on amine-sulfonyl chloride reactions, but limitations in stereochemical control and side-chain diversity prompted shifts toward amino acid-based approaches.

A pivotal advancement occurred with the recognition that amino acids could serve as chiral precursors, enabling the synthesis of enantiomerically pure sulfonamides. For example, Lin et al. demonstrated that derivatizing glycine with sulfadiazine moieties improved hydrophobicity and bioavailability for cartilage disease treatments. By the 2010s, glycine sulfonamides were being explored for enzyme inhibition, particularly targeting serine hydrolases like diacylglycerol lipase-α (DAGL-α) and aldose reductase.

Table 1: Key Milestones in Sulfonamide Glycine Research

Emergence of N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine in Research Fields

This compound (CAS 117309-44-1) first appeared in synthetic chemistry literature in the early 2000s as part of efforts to optimize sulfonamide electrophilicity and target selectivity. Its structure features a nitro group at the 3-position of the phenyl ring, which enhances electron-withdrawing effects and stabilizes the sulfonamide linkage. This modification improved binding affinity to enzymes such as aldose reductase, with reported IC₅₀ values in the micromolar range.

The compound’s synthesis typically involves a multi-step protocol:

- Sulfonylation : Reacting 3-nitroaniline with benzenesulfonyl chloride under basic conditions.

- Alkylation : Introducing the glycine moiety via bromoacetic acid.

- Hydrolysis : Converting esters to carboxylic acids using aqueous NaOH.

Table 2: Synthetic Routes for this compound

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride, Na₂CO₃ |

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c17-14(18)10-15(11-5-4-6-12(9-11)16(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAFTNVIURUPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 3-nitroaniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions often include:

Solvent: Common solvents used are dichloromethane or acetonitrile.

Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Hydrolysis and Esterification

The carboxylic acid group undergoes esterification and hydrolysis under controlled conditions. While the parent compound itself is not directly esterified in literature, its methyl ester derivative (Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate ) serves as a key intermediate for further transformations:

| Reaction | Conditions | Product |

|---|---|---|

| Ester hydrolysis | Acidic (HCl) or basic (NaOH) aqueous | N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine |

| Esterification | Methanol, acid catalyst | Methyl ester derivative (EVT-3262821) |

The methyl ester derivative is critical for improving solubility in organic solvents, enabling subsequent reactions like acylation.

Acylation and β-Lactam Formation

The carboxylic acid participates in mixed anhydride or ketene-mediated acylation with imines, leading to β-lactam synthesis. This pathway, observed in structurally related glycine derivatives, involves :

-

Activation : Formation of a mixed anhydride intermediate with acetic anhydride.

-

Acylation : Reaction with imines to generate an iminium intermediate.

-

Cyclization : Mannich-type cyclization to form β-lactams (not δ-lactams) due to preferential CH acidity near the carbonyl group.

Mechanistic Highlights :

-

Mixed anhydride (I ) → Iminium intermediate (II ) → β-lactam via intramolecular cyclization .

-

Ketene intermediates (III ) may form under base-promoted conditions .

Derivatization to Hydroxamic Acids

The carboxylic acid group is converted to hydroxamic acids for enhanced biological activity. In a seminal study :

| Reaction | Conditions | Biological Outcome |

|---|---|---|

| Hydroxamic acid synthesis | Hydroxylamine, EDCI/HOBt coupling reagents | Urease inhibitors (e.g., d7 , IC₅₀ = 0.13 µM) |

Key Findings :

-

Hydroxamic acid derivatives exhibit mixed-mechanism urease inhibition.

-

Compound d7 demonstrates high binding affinity () and low cytotoxicity (91.4% HepG2 cell viability at 250 µg/mL) .

Metal Coordination Complexes

The sulfonamide and carboxylate groups enable coordination with transition metals. In a copper(II) complex study :

| Component | Role | Bond Lengths (Å) |

|---|---|---|

| Sulfonyl oxygen (O11) | Monodentate ligand | Cu–O: 1.950(2) |

| 2,2′-Bipyridine (N4, N5, N6, N7) | Chelating ligands | Cu–N: 1.977(3)–2.155(3) |

Structural Insights :

-

The complex adopts a distorted square-pyramidal geometry.

-

Supramolecular networks form via N–H⋯O hydrogen bonds and π–π interactions .

Nitro Group Reactivity

While direct nitro group reactions are not explicitly documented for this compound, analogous systems suggest potential pathways:

-

Reduction : Catalytic hydrogenation could convert the nitro group to an amine, altering electronic properties.

-

Nucleophilic aromatic substitution : Limited feasibility due to the meta-directing nature of the nitro group.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine typically involves a multi-step process that includes the formation of intermediate compounds through nitration, sulfonylation, and glycylation. Key steps include:

- Nitration : Introduction of the nitro group onto a phenyl compound.

- Sulfonylation : Attaching the phenylsulfonyl group.

- Glycylation : Incorporating the glycine moiety into the structure.

These steps are crucial for obtaining the desired compound with specific biological activities and chemical reactivity.

This compound has been studied for its potential biological activities, particularly as an inhibitor of urease. A study reported the synthesis of derivatives that showed significant urease inhibition, with one compound exhibiting an IC50 value of 0.13 μM, indicating strong inhibitory potential compared to acetohydroxamic acid, a known urease inhibitor .

Medicinal Chemistry

Research has indicated that compounds similar to this compound may have therapeutic applications in treating various diseases. For instance, modifications to this compound have been explored for their anticancer properties and potential use in antimicrobial therapies .

Material Science

In material science, this compound serves as a precursor for synthesizing new materials and catalysts. Its unique chemical structure allows it to be utilized in developing novel catalytic processes that enhance reaction efficiencies in industrial applications.

Case Study 1: Urease Inhibition

A series of aminoacetohydroxamic acids derived from this compound were synthesized and evaluated for urease inhibition. The most potent derivative demonstrated excellent binding affinity to the urease active site and low cytotoxicity against mammalian cells . This highlights the compound's potential as a lead compound in drug development targeting urease-related conditions.

Case Study 2: Anticancer Activity

Research exploring the anticancer properties of derivatives based on this compound has shown promising results. These studies focus on the structural modifications that enhance efficacy against specific cancer cell lines while minimizing toxicity to normal cells .

Table 1: Comparison of Urease Inhibition Potency

| Compound Name | IC50 (μM) | Binding Affinity (K_D nM) | Cytotoxicity (%) |

|---|---|---|---|

| d7 | 0.13 | 0.34 | 91.4 |

| Acetohydroxamic Acid | 1.5 | - | - |

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Electronic Effects

- The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, increasing the acidity of the glycine’s carboxylic acid and sulfonamide NH groups. This contrasts with methyl-substituted analogues (e.g., N-(3-methylphenyl)-N-(methylsulfonyl)glycine), where electron-donating CH₃ groups reduce polarity and may hinder enzyme binding .

- The 3-carboxyphenyl variant (CAS 69527-02-2) introduces a carboxylic acid substituent, enhancing hydrogen-bonding capacity compared to the nitro group’s resonance effects .

Biological Activity

N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nitrophenyl group and a phenylsulfonyl moiety attached to glycine. Its chemical formula is , and it exhibits both electrophilic and nucleophilic properties due to the presence of the sulfonyl group.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This compound has been studied for its potential to act as an enzyme inhibitor, particularly in the context of urease inhibition.

Enzyme Inhibition

Recent studies have highlighted the compound's role as a urease inhibitor. For instance, derivatives of this compound have been synthesized and evaluated for their potency against urease, an enzyme critical for nitrogen metabolism in plants and microorganisms. One notable derivative showed an IC50 value of , indicating significant inhibitory activity compared to traditional urease inhibitors like acetohydroxamic acid .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The compound demonstrated low cytotoxicity with a cell viability rate of 91.4% against HepG2 cells at a concentration of . This suggests that while it can effectively inhibit specific enzymes, it may have a favorable safety profile for further therapeutic development.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a two-step process:

Sulfonylation : React glycine derivatives (e.g., N-(3-nitrophenyl)glycine) with phenylsulfonyl chloride under basic conditions (e.g., NaOH or pyridine) to introduce the sulfonyl group.

Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product.

- Purity Validation : Employ HPLC with a C18 column (acetonitrile/water gradient) and confirm structural integrity via -NMR (e.g., characteristic sulfonyl proton absence) and LC-MS (to verify molecular ion peaks) .

Q. How can spectroscopic techniques differentiate this compound from structurally similar analogs?

- Methodological Answer :

- IR Spectroscopy : Identify the sulfonyl group via strong S=O stretches (~1350–1300 cm) and nitro group vibrations (~1520 cm for asymmetric NO) .

- -NMR : Distinguish aromatic protons (meta-substituted nitro-phenyl at δ 7.5–8.5 ppm) and glycine’s methylene protons (δ 3.8–4.2 ppm, split due to sulfonyl and nitro groups) .

- MS/MS Fragmentation : Monitor diagnostic fragments (e.g., loss of SO or NO groups) to confirm substituent positions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Use programs like SHELXT for structure solution and OLEX2 for refinement. Key parameters include torsion angles between sulfonyl/nitro groups and glycine backbone to confirm steric effects .

- Twinned Data Handling : If twinning occurs (common in polar derivatives), refine using SHELXL’s TWIN/BASF commands to resolve overlapping reflections .

Q. What computational strategies predict the biological or material interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect on glycine’s reactivity) .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., glycine receptors or sulfotransferases), focusing on sulfonyl/nitro interactions with active-site residues .

Q. How do solvent and pH conditions affect the stability of this compound in aqueous environments?

- Methodological Answer :

- Stability Assays : Conduct accelerated degradation studies (40°C, pH 1–13 buffers) with HPLC monitoring. Nitro groups may hydrolyze under strong alkaline conditions (pH > 10), while sulfonyl linkages degrade in acidic media (pH < 3) .

- Kinetic Analysis : Fit degradation data to first-order models to derive half-lives and identify optimal storage conditions (e.g., neutral pH, inert atmosphere) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Source Validation : Cross-check synthesis protocols (e.g., sulfonyl chloride purity, reaction time) and analytical methods (e.g., NMR solvent effects). For example, DMSO-d may shift glycine protons vs. CDCl .

- Impurity Profiling : Use -NMR integration or 2D-COSY to detect byproducts (e.g., unreacted glycine or sulfonyl intermediates) that skew melting points .

Experimental Design for Novel Applications

Q. What in vitro assays can evaluate the potential of this compound as a enzyme inhibitor or co-crystallization agent?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against glycine decarboxylase or sulfotransferases using spectrophotometric methods (e.g., NADH depletion for dehydrogenase activity). IC values can correlate nitro/sulfonyl group positioning .

- Co-Crystallization Trials : Screen with target proteins (e.g., serum albumin) via vapor diffusion. Optimize conditions (PEG 3350, pH 7.4) to exploit sulfonyl-protein hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.